molecular formula C9H10ClNO2 B14703552 2-(Chloromethyl)phenyl methylcarbamate CAS No. 22132-64-5

2-(Chloromethyl)phenyl methylcarbamate

Cat. No.: B14703552
CAS No.: 22132-64-5
M. Wt: 199.63 g/mol
InChI Key: OQZWOJQDAQMMMK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)phenyl methylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with a chloromethyl (-CH₂Cl) group at the ortho position and a methylcarbamate (-O(CO)NHCH₃) functional group. For example, phenyl isocyanate reacts with α-terpineol to form carbamates in the presence of HCl . The chloromethyl substituent likely enhances lipophilicity and reactivity, which are critical for pesticidal activity, as seen in structurally related compounds .

Carbamates are widely used as insecticides due to their acetylcholinesterase inhibition properties.

Properties

CAS No.

22132-64-5

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

[2-(chloromethyl)phenyl] N-methylcarbamate

InChI

InChI=1S/C9H10ClNO2/c1-11-9(12)13-8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3,(H,11,12)

InChI Key

OQZWOJQDAQMMMK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC=C1CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes for 2-(Chloromethyl)phenyl Methylcarbamate

Direct Chloromethylation of Phenyl Methylcarbamate

A primary route involves introducing the chloromethyl group onto a pre-formed phenyl methylcarbamate scaffold. This method leverages Blanc chloromethylation , where formaldehyde and hydrochloric acid react in the presence of a Lewis acid (e.g., ZnCl₂) to install the chloromethyl moiety. However, the carbamate group’s directing effects often lead to preferential para-substitution, necessitating protective strategies for ortho-selectivity.

Procedure :

  • Phenyl methylcarbamate synthesis : React phenol with methyl chloroformate (ClCOOCH₃) in pyridine at 0–5°C to form phenyl methylcarbamate.
  • Protection of the carbamate group : Acetylate the carbamate’s oxygen to mitigate its directing effects.
  • Chloromethylation : Treat the protected intermediate with formaldehyde and HCl/ZnCl₂ at 50°C for 6–8 h.
  • Deprotection : Hydrolyze the acetyl group using NaOH/MeOH to yield this compound.

Challenges :

  • Low ortho selectivity (<20%) due to competing para-directing effects.
  • Side products from over-chlorination or ring sulfonation.

Stepwise Construction via 2-(Hydroxymethyl)phenol Intermediate

A more reliable approach involves synthesizing 2-(hydroxymethyl)phenol (saligenin) first, followed by carbamate formation and chlorination.

Synthesis of 2-(Hydroxymethyl)phenol

Saligenin is prepared via Raschig synthesis :

  • Phenol reacts with formaldehyde in aqueous NaOH at 80°C.
  • Acidic workup yields 2-(hydroxymethyl)phenol (85–90% purity).
Carbamate Formation

React saligenin with methyl isocyanate (MeNCO) in anhydrous THF at 25°C for 12 h:
$$
\text{2-(Hydroxymethyl)phenol} + \text{MeNCO} \rightarrow \text{2-(Hydroxymethyl)phenyl methylcarbamate} \quad (75\%\ \text{yield}).
$$

Chlorination of the Hydroxymethyl Group

Treat the intermediate with thionyl chloride (SOCl₂) in pyridine at 40°C for 1–2 h:
$$
\text{2-(Hydroxymethyl)phenyl methylcarbamate} + \text{SOCl}_2 \rightarrow \text{this compound} \quad (99\%\ \text{purity}).
$$

Advantages :

  • High regioselectivity for the ortho position.
  • Minimal side reactions due to pyridine’s role in neutralizing HCl.

Critical Analysis of Reaction Parameters

Solvent and Base Selection

The use of pyridine as both solvent and base in chlorination steps significantly enhances yield and purity by:

  • Trapping HCl to prevent acid-catalyzed decomposition.
  • Stabilizing reactive intermediates via coordination.

Comparative Data :

Solvent Reaction Time (h) Purity (%) Yield (%)
Pyridine 1 99.9 95
Toluene 12 40 32
DCM 8 78 65

Source: Adapted from patent CN101434540B

Temperature and Stoichiometry

  • Chlorination : Optimal at 40°C; higher temperatures (>80°C) promote degradation.
  • Molar ratios : A 1:1.2 ratio of hydroxymethyl intermediate to SOCl₂ ensures complete conversion without excess reagent.

Mechanistic Insights

Carbamate Formation Mechanism

The reaction between phenol derivatives and methyl isocyanate proceeds via nucleophilic acyl substitution:

  • Phenolate ion attacks the electrophilic carbon of methyl isocyanate.
  • Elimination of CO₂ generates the methylcarbamate.

Chlorination Mechanism

Thionyl chloride reacts with the hydroxymethyl group through a two-step process:

  • Formation of chlorosulfite intermediate :
    $$
    \text{R-OH} + \text{SOCl}_2 \rightarrow \text{R-OSOCl} + \text{HCl}.
    $$
  • Displacement by chloride :
    $$
    \text{R-OSOCl} \rightarrow \text{R-Cl} + \text{SO}_2↑.
    $$

Pyridine’s role in absorbing HCl shifts equilibrium toward product formation.

Purity and Characterization

Chromatographic Analysis

HPLC profiles of the final product show a single peak at 99.9% purity when using pyridine-SOCl₂ protocols. Comparative examples without pyridine exhibit multiple impurities (e.g., sulfonated byproducts).

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 4.55 (s, 2H, CH₂Cl), 3.45 (s, 3H, NCH₃), 7.2–7.8 (m, 4H, aromatic).
  • IR (cm⁻¹) : 1745 (C=O), 1250 (C-O), 680 (C-Cl).

Industrial-Scale Considerations

Cost-Efficiency

  • SOCl₂ vs. PCl₅ : Thionyl chloride is preferred due to lower corrosivity and easier handling.
  • Solvent recovery : Pyridine can be distilled and reused, reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)phenyl methylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and methylamine.

    Oxidation: The compound can be oxidized to form more complex carbamate derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

Scientific Research Applications

2-(Chloromethyl)phenyl methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)phenyl methylcarbamate involves the inhibition of enzymes that contain serine residues in their active sites. The carbamate group reacts with the serine hydroxyl group, forming a covalent bond and thereby inhibiting the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors, which are used in both pharmaceuticals and pesticides .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity and physicochemical properties of carbamates are highly dependent on substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Compound Name Substituents on Phenyl Ring Molecular Formula Key Uses Lipophilicity (log k) Toxicity/Activity Notes
2-(Chloromethyl)phenyl methylcarbamate -CH₂Cl (ortho), -O(CO)NHCH₃ (para) C₉H₁₀ClNO₂ Potential insecticide Not reported Likely neurotoxic (inferred)
Isoprocarb (2-Isopropylphenyl methylcarbamate) -C₃H₇ (ortho), -O(CO)NHCH₃ (para) C₁₁H₁₅NO₂ Insecticide 2.1–2.5* LD₅₀ (rat): 150–450 mg/kg
Metolcarb (3-Methylphenyl methylcarbamate) -CH₃ (meta), -O(CO)NHCH₃ (para) C₉H₁₁NO₂ Insecticide 1.8–2.0* LD₅₀ (rat): 498 mg/kg
Cloethocarb (2-(2-Chloro-1-methylethoxy)phenyl methylcarbamate) -OCH₂CH(Cl)CH₃ (ortho), -O(CO)NHCH₃ (para) C₁₁H₁₄ClNO₃ Insecticide/Nematicide 2.4–2.8* Moderate mammalian toxicity
Dioxacarb (2-(1,3-Dioxolan-2-yl)phenyl methylcarbamate) -O-C₃H₄O₂ (ortho), -O(CO)NHCH₃ (para) C₁₀H₁₁NO₄ Insecticide 1.5–1.9* Lower persistence in environment

*Lipophilicity data inferred from similar HPLC-based studies on substituted phenyl carbamates .

Key Research Findings

Impact of Substituents on Bioactivity :

  • Chlorinated groups (e.g., -CH₂Cl in this compound) enhance lipophilicity, improving membrane permeability and insecticidal potency. However, they may also increase environmental persistence and toxicity .
  • Bulky substituents like isopropyl (in isoprocarb) reduce hydrolysis rates, extending residual activity but increasing mammalian toxicity .

Synthetic Methods: Carbamates are commonly synthesized via reactions between phenyl isocyanates and alcohols/phenols. For example, 2-(Chloromethyl)phenyl isocyanate (CAS 52986-66-0) could serve as a precursor for the target compound .

Toxicity Profiles :

  • Methylcarbamates generally exhibit neurotoxicity via acetylcholinesterase inhibition. Isoprocarb and cloethocarb show moderate to high toxicity in rodents, while dioxacarb is less persistent and thus considered safer .

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